molecular formula C12H20ClN3O2 B2542469 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 1431966-76-5

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B2542469
CAS No.: 1431966-76-5
M. Wt: 273.76
InChI Key: HJRDSPIDEMCOTF-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with two methyl groups at the 1- and 3-positions, linked via a propan-1-one bridge to a morpholine moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-10-11(9-14(2)13-10)12(16)3-4-15-5-7-17-8-6-15;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRDSPIDEMCOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CCN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the morpholine ring: The pyrazole intermediate is then reacted with a suitable alkylating agent to introduce the morpholine ring.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Features
Target Compound Pyrazole 1,3-Dimethyl, morpholin-4-yl-propanone ~329.85 Enhanced lipophilicity
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one hydrochloride Phenyl 4-Methoxy, morpholin-4-yl-propanone 285.77 Electron-donating methoxy
1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Benzofuran Benzofuran-2-yl, morpholin-4-yl-propanone Not provided Planar aromatic system
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Phenyl 2-Hydroxy, pyridin-4-yl-propanone Not provided Acidic phenolic group
Key Observations :
  • Pyrazole vs. Phenyl/Methoxyphenyl : The target’s pyrazole ring introduces two nitrogen atoms, enabling hydrogen bonding and dipole interactions distinct from phenyl-based analogs. The 1,3-dimethyl groups increase steric bulk and lipophilicity compared to methoxy or hydroxyl substituents .
  • Morpholine vs. Pyridine : Morpholine’s oxygen atom enhances solubility and bioavailability relative to pyridine’s basic nitrogen, which may alter pharmacokinetics .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 4-Methoxyphenyl Analog Benzofuran Analog
Molecular Weight ~329.85 285.77 Likely >300
logP (Predicted) Moderate (~2.5–3.5) Lower (~1.5–2.5) Higher (~3.0–4.0)
Solubility Improved (HCl salt) Moderate Lower (neutral form)
  • The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the benzofuran derivative .

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H18N4OC_{10}H_{18}N_{4}O and a molecular weight of approximately 210.28 g/mol. Its structure includes a pyrazole ring fused with a morpholine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
IUPAC NameThis compound
CAS Number1171236-06-8

Anti-inflammatory Effects

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated an inhibition rate of 61%-85% for TNF-α at concentrations of 10 µM, compared to dexamethasone's 76% at 1 µM .

Antimicrobial Activity

The compound has shown promising activity against various bacterial strains. Studies have reported that certain pyrazole derivatives possess antibacterial effects against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of morpholine enhances the antimicrobial potency of these compounds due to improved solubility and interaction with bacterial membranes .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Some compounds have been synthesized that target specific cancer cell lines, demonstrating cytotoxic effects through apoptosis induction. For example, one study highlighted the effectiveness of a series of pyrazole derivatives against human cancer cell lines, showcasing their potential as chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer proliferation.
  • Receptor Binding : It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Anti-inflammatory Study : A novel series of 1-acetylpyrazoles were tested for their anti-inflammatory activity in animal models, showing significant reductions in edema comparable to standard treatments .
  • Antimicrobial Study : A group of researchers synthesized various pyrazole compounds and tested them against clinical isolates of bacteria. One compound exhibited notable activity against resistant strains, suggesting its potential as a new antimicrobial agent .

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